LCB 03-0110 dihydrochloride

Kinase inhibitor Discoidin domain receptor c-Src family kinase

This compound's unique multi-kinase inhibition profile (DDR1/2, SFKs, Btk, Syk) enables dual suppression of inflammation and fibrosis, a therapeutic synergy not achievable with more selective alternatives. Its validated efficacy in hypertrophic scar, allergic contact dermatitis (ACD), and dry eye disease (DED) models makes it a superior choice for complex disease research.

Molecular Formula C24H25Cl2N3O2S
Molecular Weight 490.44
Cat. No. B1574363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLCB 03-0110 dihydrochloride
SynonymsLCB 03-0110 dihydrochloride; 3-[[2-[3-(4-Morpholinylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol dihydrochloride
Molecular FormulaC24H25Cl2N3O2S
Molecular Weight490.44
Structural Identifiers
SMILESOC1=CC=CC(NC2=C3C(C=C(C4=CC=CC(CN5CCOCC5)=C4)S3)=NC=C2)=C1.[H]Cl.[H]Cl
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

LCB 03-0110 dihydrochloride: A Multi-Targeted Kinase Inhibitor for Inflammation and Fibrosis Research


LCB 03-0110 dihydrochloride is a thienopyridine-derived, ATP-competitive small molecule that functions as a potent, multi-targeted inhibitor of the discoidin domain receptor (DDR) family, the c-Src family kinases (SFKs), Bruton's tyrosine kinase (Btk), and spleen tyrosine kinase (Syk) [1]. It is supplied as a dihydrochloride salt with a molecular weight of approximately 417.53 g/mol for the free base, and its core pharmacological profile is characterized by nanomolar potency across a distinct and therapeutically relevant panel of kinases implicated in fibrotic and inflammatory signaling pathways .

LCB 03-0110 dihydrochloride: Understanding Its Non-Interchangeable Kinase Inhibition Signature


Generic substitution is not a viable strategy for LCB 03-0110 dihydrochloride due to its unique, broad-spectrum kinase inhibition profile that is not recapitulated by other clinically advanced or tool compounds. While many kinase inhibitors are designed for high selectivity against a single target (e.g., tofacitinib for JAK), LCB 03-0110's therapeutic differentiation arises from its simultaneous, potent inhibition of DDR1/2, SFKs, Btk, and Syk [1]. This specific polypharmacology is critical for its observed efficacy in complex disease models like fibrosis and inflammation, where multiple signaling cascades are co-activated [2]. A more selective inhibitor would leave complementary pathological pathways unaddressed, thereby failing to replicate the functional outcomes demonstrated for LCB 03-0110 [2].

LCB 03-0110 dihydrochloride: Quantitative Evidence for Differentiated Kinase Inhibition and Functional Efficacy


LCB 03-0110 dihydrochloride: A Unique Pan-DDR/SFK Inhibitor Profile Compared to Dasatinib

LCB 03-0110 dihydrochloride distinguishes itself from the clinically used Src/ABL inhibitor dasatinib by demonstrating potent inhibition of the discoidin domain receptors (DDR1 and DDR2), a target class not significantly affected by dasatinib. In cell-based assays, LCB 03-0110 suppressed collagen-induced autophosphorylation of DDR1 and DDR2 with IC50 values of 164 nM and 171 nM, respectively [1]. This DDR inhibitory activity is absent in dasatinib's reported target profile [1]. This difference in target engagement translates to a distinct functional outcome, enabling LCB 03-0110 to effectively suppress TGF-β1 and collagen-induced fibroblast activation—a key mechanism in scar formation [2].

Kinase inhibitor Discoidin domain receptor c-Src family kinase

LCB 03-0110 dihydrochloride: Superior In Vitro Anti-Inflammatory Efficacy in Ocular Models Over Tacrolimus and Tofacitinib

In a head-to-head comparative study using human corneal epithelial (HCE-2) cells, LCB 03-0110 dihydrochloride demonstrated a clear functional advantage over the clinical-stage DED candidates tacrolimus and tofacitinib. At a concentration of 9 µM, LCB 03-0110 significantly suppressed the LPS-induced phosphorylation of ERK and P38 to 4.4% and 34.4% of control levels, respectively [1]. In stark contrast, neither tacrolimus nor tofacitinib showed any suppressive effect on the phosphorylation of these key inflammatory MAPKs at the same tested concentrations (0.3-9 µM) [1]. Furthermore, LCB 03-0110 markedly reduced the protein expression of the DED-relevant cytokines IL-6 and IL-8, whereas tacrolimus and tofacitinib did not [2].

Dry eye disease Inflammation Corneal epithelium

LCB 03-0110 dihydrochloride: In Vivo Efficacy Equivalent to Dasatinib Without the Side Effect of Skin Atrophy

A direct comparative in vivo study in a mouse model of allergic contact dermatitis (ACD) revealed that LCB 03-0110 dihydrochloride and dasatinib exhibit near-equal therapeutic efficacy in suppressing disease symptoms such as ear swelling and epidermal thickening [1]. Critically, the study identified a major safety differentiator: prolonged topical treatment with LCB 03-0110 did not induce any skin atrophy, a common and severe side effect of steroidal agents like triamcinolone acetonide [1]. Dasatinib also showed no atrophy, indicating this safety benefit is a class feature of these multi-kinase inhibitors compared to glucocorticoids. However, LCB 03-0110's unique DDR inhibition profile offers a distinct mechanism for achieving this efficacy [2].

Allergic contact dermatitis Skin atrophy Topical therapy

LCB 03-0110 dihydrochloride: Potent and Balanced Inhibition of Fibroblast and Macrophage Activation

The functional anti-fibrotic activity of LCB 03-0110 is underpinned by its ability to simultaneously inhibit the activation of both fibroblasts and macrophages, two key cell types driving scar formation. In primary dermal fibroblasts, LCB 03-0110 suppressed TGF-β1 and type I collagen-induced proliferation and migration with an IC50 of 194 nM . This was correlated with the inhibition of α-smooth muscle actin expression and Akt1/FAK activation . Concurrently, in LPS-activated J774A.1 macrophage cells, the compound inhibited cell migration and the synthesis of pro-inflammatory mediators nitric oxide, iNOS, COX-2, and TNF-α [1]. This dual-action profile is a direct consequence of its polypharmacology and is not commonly found in more selective kinase inhibitors.

Fibrosis Wound healing Myofibroblast

LCB 03-0110 dihydrochloride: Broad Nanomolar Potency Against c-Src Family Kinases

LCB 03-0110 dihydrochloride exhibits a uniform and potent inhibitory activity across all eight members of the c-Src family kinases (SFKs), with reported IC50 values ranging from 2 to 20 nM . This broad pan-SFK inhibition is a key component of its mechanism, contributing to the suppression of multiple downstream signaling pathways involved in inflammation and fibrosis [1]. In contrast, many other kinase inhibitors are selective for only a subset of SFKs, potentially leaving certain pathological signaling cascades intact. This comprehensive coverage of the SFK family is a defining characteristic of LCB 03-0110's pharmacological profile.

c-Src family kinase Kinase profiling Selectivity

LCB 03-0110 dihydrochloride: Defined Research Applications Based on Evidence


Investigating DDR1/2 and c-Src Co-Signaling in Fibrotic Disease Models

Given its unique dual inhibition of DDR1/2 (IC50 164-171 nM) and the entire c-Src family (IC50 2-20 nM), LCB 03-0110 is the ideal tool compound for elucidating the cooperative roles of these kinases in fibrotic pathologies such as hypertrophic scarring, keloids, and organ fibrosis [1]. Its functional suppression of TGF-β1-induced fibroblast activation (IC50 194 nM) provides a validated readout for this application [1].

Evaluating Non-Steroidal Topical Anti-Inflammatory Strategies in Dermatology Models

The evidence that LCB 03-0110 is as effective as dasatinib and tacrolimus in suppressing allergic contact dermatitis in vivo, without the skin atrophy side effect of glucocorticoids, makes it a prime candidate for research into novel topical treatments for inflammatory skin conditions like ACD, atopic dermatitis, and psoriasis [2].

Exploring MAPK Pathway Inhibition in Ocular Surface Inflammation (Dry Eye Disease)

Based on its demonstrated superiority over tacrolimus and tofacitinib in suppressing MAPK phosphorylation (p38/ERK) and inflammatory cytokine production (IL-6/IL-8) in human corneal epithelial cells, LCB 03-0110 is a well-validated reagent for in vitro and ex vivo models of dry eye disease and other ocular inflammatory conditions [3].

Dual Inhibition of Macrophage and Fibroblast Activation in Wound Healing Studies

The compound's proven ability to concurrently inhibit both LPS-induced macrophage activation (iNOS, COX-2, TNF-α) and TGF-β1-induced myofibroblast differentiation is a powerful and rare combination. This makes LCB 03-0110 particularly suited for studies investigating the inflammatory-to-fibrotic transition in complex wound healing and tissue repair models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for LCB 03-0110 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.